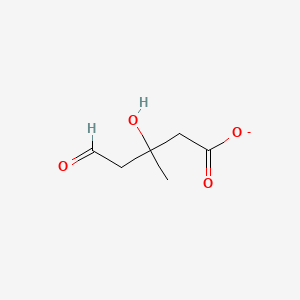
Mevaldate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mevaldate is a hydroxy monocarboxylic acid anion corresponding to the conjugate base of mevaldic acid; major species at pH 7.3. It is a 5-oxo monocarboxylic acid anion and a hydroxy monocarboxylic acid anion. It is a conjugate base of a mevaldic acid.
Applications De Recherche Scientifique
Neurometabolic Therapy in Cerebrovascular Diseases
Research has explored the use of medical physical factors, including electrophoresis of compounds like mexidol, for treating cerebrovascular diseases. These methods aim to correct brain metabolism and have shown promising results in clinical dynamics and treatment efficacy (Penionzhkevich & Gorbunov, 2009).
Marine Environmental Protection and Research
The mevalonate pathway's role in marine environmental research has been highlighted, particularly in studies that manipulate the marine environment to understand its effects. This research is vital for understanding oceanic ecosystems and developing international, science-driven guidelines (Verlaan, 2007).
Mevalonate Pathway in Clinical and Therapeutical Implications
The mevalonate pathway plays a crucial role in synthesizing sterol and non-sterol isoprenoids, with implications in various diseases like cardiovascular diseases, oncology, autoimmune disorders, and Alzheimer's disease. Inhibiting non-sterol isoprenoids presents potential therapeutic targets (Buhăescu & Izzedine, 2007).
Cell Signaling and the Mevalonate Pathway in Cancer
The mevalonate pathway is integral to tumor growth and progression. Oncogenic signaling pathways have been shown to increase the activity of this pathway, suggesting novel opportunities for cancer treatment (Mullen et al., 2016).
Metabolic Induction of Trained Immunity
Activation of the cholesterol synthesis pathway, specifically the mevalonate metabolite, has been linked to trained immunity in immune cells. This discovery is significant for understanding certain auto-inflammatory disorders and identifying new therapeutic targets (Bekkering et al., 2018).
The Mevalonate Pathway in Vaccine Adjuvant Discovery
Research indicates that interrupting the mevalonate pathway can stimulate immune responses, identifying it as a target for vaccine adjuvant discovery. This finding is crucial for developing new cancer immunotherapies (Xia et al., 2018).
Bone Regeneration Applications
Statins, which inhibit a key enzyme in the mevalonate pathway, have been explored for their potential in bone regeneration. Their effects on osteoblast differentiation and activity suggest anabolic effects on bone (Bauer, 2003).
Drug Discovery and Disease Treatment
The mevalonate pathway is a significant target for treating diseases like cancer and cardiovascular disease. Novel inhibitors of enzymes in this pathway have been explored for their therapeutic potential (Gao et al., 2010).
Mevalonate Pathway in Cellular Technologies for Tissue Regeneration
Cellular technologies using the mevalonate pathway have shown promise in regenerating periodontal tissues, indicating potential applications in dental and oral health (Rubnikovich et al., 2018).
Plant Metabolic Engineering
The mevalonate pathway has been explored in plant metabolic engineering, aiming to enhance isoprenoid metabolite production. Transgenic approaches have successfully increased levels of various metabolites in plants, suggesting applications in agriculture and pharmaceuticals (Kumar et al., 2012).
Propriétés
Formule moléculaire |
C6H9O4- |
|---|---|
Poids moléculaire |
145.13 g/mol |
Nom IUPAC |
3-hydroxy-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C6H10O4/c1-6(10,2-3-7)4-5(8)9/h3,10H,2,4H2,1H3,(H,8,9)/p-1 |
Clé InChI |
CWCYSIIDJAVQSK-UHFFFAOYSA-M |
SMILES |
CC(CC=O)(CC(=O)[O-])O |
SMILES canonique |
CC(CC=O)(CC(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



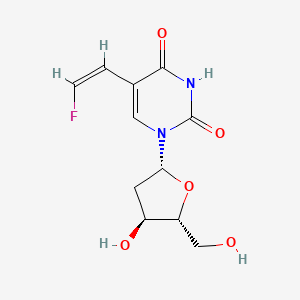

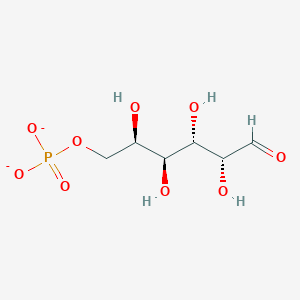

![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)
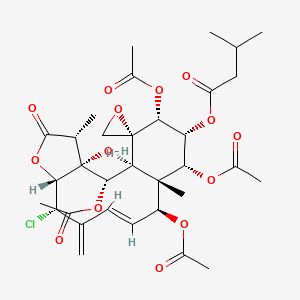
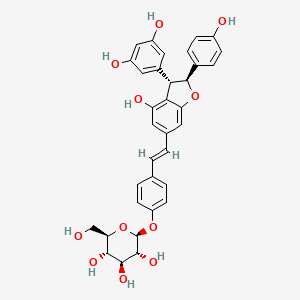

![(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide](/img/structure/B1259515.png)
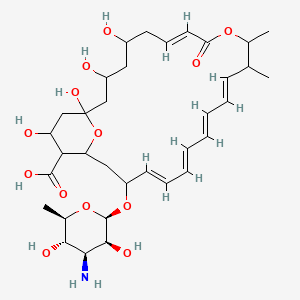
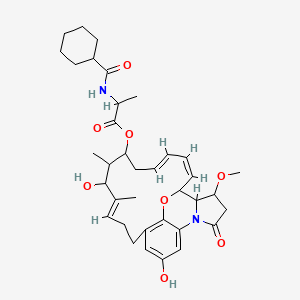
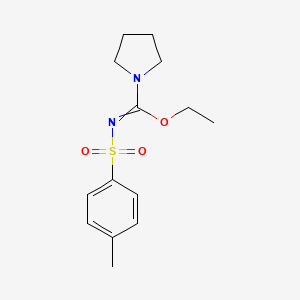
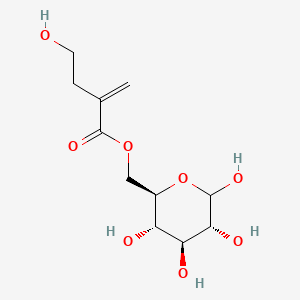
![(1R)-12-methyl-13-oxa-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-14-one](/img/structure/B1259520.png)